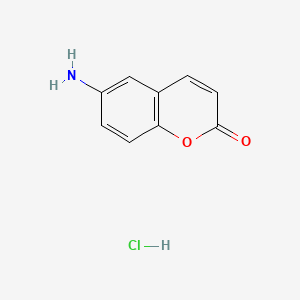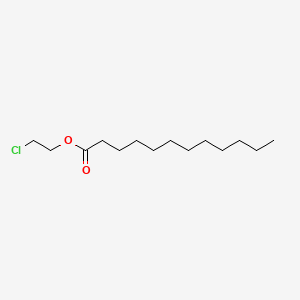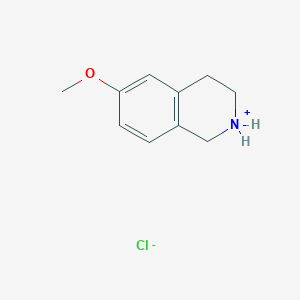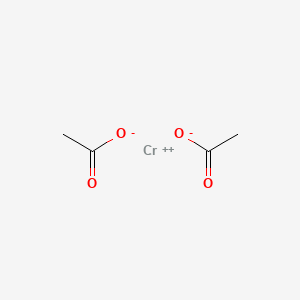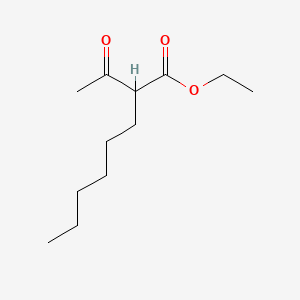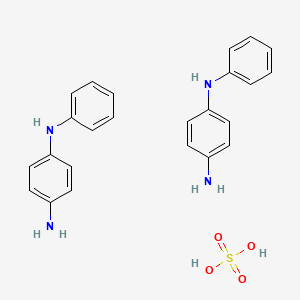
Sulfato de N-fenil-p-fenilendiamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-p-phenylenediamine sulfate (PPD) is a chemical compound that is widely used in the field of scientific research. It is an organic compound that belongs to the group of aromatic amines. PPD is a white crystalline powder that is soluble in water and ethanol. It is used in various applications such as dyeing, hair coloring, and as an antioxidant in rubber manufacturing.
Aplicaciones Científicas De Investigación
Intermediario Industrial
“Sulfato de N-fenil-p-fenilendiamina” es un intermediario industrial . Se utiliza en la síntesis de varios compuestos químicos, contribuyendo a una amplia gama de aplicaciones en diferentes industrias.
Componente del Tinte para el Cabello
Este compuesto es un componente clave del tinte para el cabello . Ayuda a impartir un color al cabello. El color exacto obtenido depende de los otros ingredientes utilizados en la preparación y del color inicial del cabello .
Tinte Permanente para el Cabello
“this compound” y sus sales de clorhidrato y sulfato se utilizan en la tintura permanente (oxidativa) del cabello, donde el color se produce dentro de la fibra capilar . El color que se produce es el resultado de una formulación cuidadosa del producto para que los ingredientes interactúen en un proceso altamente controlado .
Método de Colorimetría
“this compound” se utilizó en la determinación de cantidades traza de nitrito mediante un método de colorimetría de inyección de flujo sensible, rápido y selectivo . Esta aplicación es particularmente útil en la vigilancia ambiental y las pruebas de seguridad alimentaria.
Evaluación de la Seguridad
La seguridad de “this compound” y sus sales de clorhidrato (HCl) y sulfato ha sido evaluada por el Panel de Expertos del Cosmetic Ingredient Review (CIR) . Concluyeron que estos compuestos eran seguros para su uso en tintes para el cabello a concentraciones de hasta 1.7% (como base libre) .
Reglamento de Cosméticos
“this compound”, sus derivados N-sustituidos y sus sales, están incluidos en la Directiva de Cosméticos de la Unión Europea . Pueden utilizarse como agentes colorantes oxidantes para la tintura del cabello a una concentración máxima del 6.0% (calculada como base libre) en el producto terminado .
Mecanismo De Acción
Target of Action
N-Phenyl-p-phenylenediamine sulfate is primarily used in the formulation of permanent hair dyes . The primary target of N-Phenyl-p-phenylenediamine sulfate is the hair fiber . The compound interacts with the hair fiber to produce color, making it an essential ingredient in hair dyeing processes .
Mode of Action
The mode of action of N-Phenyl-p-phenylenediamine sulfate involves a highly controlled process within the hair fiber . The color that is produced results from the careful formulation of the product, allowing the ingredients, including N-Phenyl-p-phenylenediamine sulfate, to interact .
Biochemical Pathways
It is known that the compound plays a crucial role in the oxidative hair dyeing process . The color produced by N-Phenyl-p-phenylenediamine sulfate is a result of its interaction with other ingredients in the hair dye, indicating that it may affect various biochemical pathways related to hair pigmentation .
Pharmacokinetics
Given its use in hair dyes, it can be inferred that the compound has properties that allow it to effectively penetrate the hair fiber and remain stable, thereby ensuring its bioavailability and effectiveness in imparting color .
Result of Action
The primary molecular and cellular effect of N-Phenyl-p-phenylenediamine sulfate’s action is the production of color within the hair fiber . This color change is the desired outcome of using hair dyes containing N-Phenyl-p-phenylenediamine sulfate .
Action Environment
The action, efficacy, and stability of N-Phenyl-p-phenylenediamine sulfate can be influenced by various environmental factors. For instance, the compound’s effectiveness in hair dyeing can be affected by the initial color of the hair and the presence of other ingredients in the hair dye formulation . Additionally, N-Phenyl-p-phenylenediamine sulfate is known to darken upon exposure to air , indicating that environmental factors such as air and light could potentially influence its stability and action .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Phenyl-p-phenylenediamine sulfate involves the reaction of aniline with p-phenylenediamine followed by the addition of sulfuric acid to form the sulfate salt.", "Starting Materials": [ "Aniline", "p-Phenylenediamine", "Sulfuric acid" ], "Reaction": [ "Mix aniline and p-phenylenediamine in a 1:1 molar ratio in a reaction flask", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Slowly add sulfuric acid to the reaction mixture while stirring continuously", "Continue stirring for an additional 2-3 hours", "Cool the reaction mixture to room temperature and filter the precipitated product", "Wash the product with cold water and dry in a vacuum oven", "The resulting product is N-Phenyl-p-phenylenediamine sulfate" ] } | |
Número CAS |
4698-29-7 |
Fórmula molecular |
C24H24N4O4S-2 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
4-N-phenylbenzene-1,4-diamine;sulfate |
InChI |
InChI=1S/2C12H12N2.H2O4S/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;1-5(2,3)4/h2*1-9,14H,13H2;(H2,1,2,3,4)/p-2 |
Clave InChI |
ZRFXOEFNFAPWJA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N.C1=CC=C(C=C1)NC2=CC=C(C=C2)N.OS(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N.C1=CC=C(C=C1)NC2=CC=C(C=C2)N.[O-]S(=O)(=O)[O-] |
Otros números CAS |
4698-29-7 |
Pictogramas |
Acute Toxic; Irritant; Environmental Hazard |
Números CAS relacionados |
101-54-2 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological concerns surrounding N-Phenyl-p-Phenylenediamine Sulfate used in hair dyes?
A1: N-Phenyl-p-Phenylenediamine Sulfate, primarily used as a colorant in hair dyes, raises some toxicological concerns. Studies reveal it can cause skin irritation and sensitization in guinea pigs []. Clinical data also confirms its potential as a skin irritant and sensitizer in humans, particularly among hairdressers []. Although no carcinogenicity was observed in rats fed N-Phenyl-p-Phenylenediamine for extended periods, male mice exhibited a non-dose-dependent increase in hepatocellular neoplasms [].
Q2: How does the structure of N-Phenyl-p-Phenylenediamine Sulfate relate to its use in hair dyes?
A2: While the provided research doesn't delve into the specific structural interactions of N-Phenyl-p-Phenylenediamine Sulfate with hair fibers, its classification as an aromatic amine provides clues. These compounds are known for their ability to penetrate hair shafts and react with hair proteins, resulting in permanent color changes.
Q3: What safety regulations govern the use of N-Phenyl-p-Phenylenediamine Sulfate in cosmetic products like hair dyes?
A3: In the United States, products containing N-Phenyl-p-Phenylenediamine and its salts are exempt from the main adulteration provision of the Federal Food, Drug, and Cosmetic Act under specific conditions []. These conditions mandate a cautionary statement on the product label, informing users about potential sensitization and advising a patch test before use. This exemption highlights the recognized sensitization risk associated with this ingredient, emphasizing the need for user awareness and precautionary measures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-](/img/structure/B1584998.png)
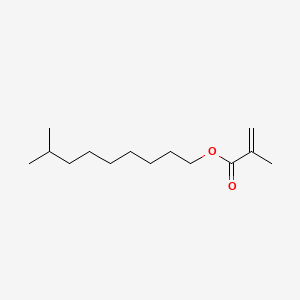
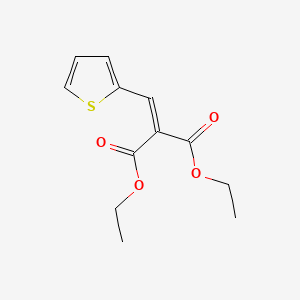
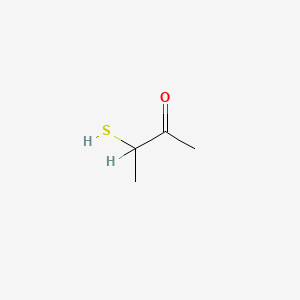

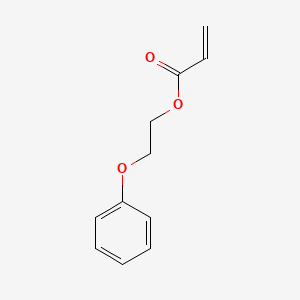

![Chromate(1-),[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-(3-sulfophenyl)-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(4-)]-, sodium](/img/structure/B1585011.png)
